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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical

characteristics of 2-Fluoro-DL-phenylglycine, a synthetic amino acid of interest in peptide

synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can

significantly influence the compound's conformational preferences, metabolic stability, and

biological activity, making a thorough understanding of its physical properties essential for its

application.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Fluoro-DL-
phenylglycine. For properties where experimental data is not readily available, values have

been predicted based on the parent compound, DL-phenylglycine, and established principles of

physical organic chemistry.
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Property Value Source/Method

Molecular Formula C₈H₈FNO₂ [1][2]

Molecular Weight 169.15 g/mol [1][2]

CAS Number 84145-28-8 [1][3]

Appearance
White to off-white crystalline

powder (Predicted)
Inferred from DL-phenylglycine

Melting Point 290 °C (sublimes) [1][4]

Solubility

Sparingly soluble in water.

Soluble in acidic and basic

aqueous solutions. Predicted

to have slightly increased

solubility in less polar organic

solvents compared to DL-

phenylglycine.

General amino acid properties

pKa₁ (-COOH) ~2.1 (Predicted)

Inferred from DL-phenylglycine

and electronic effects of

fluorine

pKa₂ (-NH₃⁺) ~9.0 (Predicted)

Inferred from DL-phenylglycine

and electronic effects of

fluorine

Experimental Protocols
Detailed methodologies for determining the key physical characteristics of amino acids like 2-
Fluoro-DL-phenylglycine are provided below.

Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
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Sample Preparation Measurement

Grind the crystalline sample to a fine powder. Pack the powder into a capillary tube to a height of 2-3 mm. Place the capillary tube in the heating block of the melting point apparatus. Heat rapidly to a temperature ~15-20°C below the expected melting point. Reduce heating rate to 1-2°C per minute. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Click to download full resolution via product page

Fig. 1: Workflow for Melting Point Determination.

Solubility Determination
The equilibrium solubility can be determined by the shake-flask method followed by a suitable

analytical technique.

Add excess 2-Fluoro-DL-phenylglycine to a known volume of the solvent (e.g., water, ethanol).

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

Separate the solid and liquid phases by centrifugation or filtration.

Determine the concentration of the solute in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Express solubility in terms of mass/volume (e.g., mg/mL) or molarity.

Click to download full resolution via product page

Fig. 2: Shake-Flask Method for Solubility Determination.
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pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the

amino acid with a strong base and monitoring the pH.

Titration Procedure

Data Analysis

Prepare a standard solution of 2-Fluoro-DL-phenylglycine in water and acidify to a low pH (e.g., pH 1.5) with HCl. Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant. Plot pH versus the equivalents of NaOH added to generate a titration curve.

Determine pKa1 at the midpoint of the first buffer region (0.5 equivalents of NaOH).

Determine pKa2 at the midpoint of the second buffer region (1.5 equivalents of NaOH).

Click to download full resolution via product page

Fig. 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Data
While experimental spectra for 2-Fluoro-DL-phenylglycine are not widely available, the

expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-DL-phenylglycine is expected to exhibit characteristic absorption

bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database.

[5]
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Wavenumber (cm⁻¹) Intensity Assignment

3200-2500 Broad
O-H stretch of the carboxylic

acid

3100-3000 Medium Aromatic C-H stretch

~1700 Strong
C=O stretch of the carboxylic

acid

~1600, ~1475 Medium Aromatic C=C stretches

~1550 Medium N-H bend of the amine

~1400-1300 Medium
C-O stretch and O-H bend of

the carboxylic acid

~1250-1000 Strong C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the

alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine

substitution and the resulting splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Assignment

~7.5-7.1 Multiplet Aromatic protons (4H)

~4.3 Singlet or broad singlet α-CH (1H)

Variable Broad -NH₂ and -COOH (3H)

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the

molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
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Chemical Shift (δ, ppm) Assignment

~175 -COOH

~160 (doublet) C-F of the aromatic ring

~130-115 Aromatic carbons

~58 α-C

Mass Spectrometry
The mass spectrum of 2-Fluoro-DL-phenylglycine is expected to show a molecular ion peak

at m/z = 169. The fragmentation pattern will likely involve the loss of the carboxylic acid group

and cleavage of the side chain.

m/z Possible Fragment Ion

169 [M]⁺

124 [M - COOH]⁺

96 [C₆H₄F]⁺

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 2-
Fluoro-DL-phenylglycine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-
phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine
https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine
https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine
https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

